N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-14(2)24-19-7-3-15(4-8-19)10-20(23)22-12-16-9-18(13-21-11-16)17-5-6-17/h3-4,7-9,11,13-14,17H,5-6,10,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFMXVDERXGMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS . Its structure features a cyclopropyl group attached to a pyridine ring, and an isopropylthio group attached to a phenyl ring, contributing to its biological activity.
Synthesis
The synthesis of this compound often involves multi-step organic reactions, including coupling reactions and functional group modifications. Specific methods may vary, but they typically utilize standard techniques in organic synthesis such as:
- Formation of the pyridine ring .
- Cyclopropanation .
- Thioether formation .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies show that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
The proposed mechanism of action includes:
- Inhibition of cell cycle progression : The compound appears to induce G1 phase arrest in cancer cells.
- Apoptosis induction : Studies suggest that it activates apoptotic pathways, leading to increased cell death.
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial activity against several bacterial strains.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives, including this compound, highlighting its potential as a lead compound for further development ( ).
- Antimicrobial Effects : Research conducted by involved testing the compound against multiple pathogens, confirming its effectiveness and suggesting possible applications in treating infections.
Comparison with Similar Compounds
Structural Analog: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS: 1797575-14-4)
Key Similarities :
Key Differences :
Table 1: Structural and Physicochemical Comparison
Functional Analog: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
Key Similarities :
Key Differences :
- Substituents : The analog incorporates a distyrylpyridine group and a 4-chlorophenyl moiety, which introduce extended π-conjugation and halogenated hydrophobicity.
Therapeutic Context: Pyrazole-Carboxamide Derivatives
Relevance :
- Thioether and heterocyclic motifs: Compounds like 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () highlight the role of sulfur and heterocycles in antimalarial agents .
- Comparison : The target’s isopropylthio group may offer greater steric bulk and metabolic stability compared to methylthio groups in these derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide?
- Methodological Answer : Focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance yield and purity. For example, coupling reactions involving pyridine and acetamide moieties may require palladium catalysts in anhydrous conditions . Characterization via NMR (¹H/¹³C) and FTIR is critical to confirm structural integrity, particularly for verifying cyclopropane ring stability and thioether bond formation .
Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons in the pyridine and phenyl groups (δ 7.0–8.5 ppm) and methyl/methylene groups (δ 1.0–3.0 ppm).
- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and S-C vibrations (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of isopropylthio groups) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties of this compound?
- Methodological Answer :
- HOMO-LUMO Analysis : Assess reactivity using density functional theory (DFT) to calculate frontier molecular orbitals. For example, the cyclopropane ring may lower LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict nucleophilic/electrophilic sites for functionalization .
Q. How can researchers address contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Validation via X-ray Crystallography : Resolve discrepancies in bond lengths/angles predicted by DFT vs. experimental data .
- Solvent Effects : Re-run computational models with explicit solvent parameters (e.g., PCM for polar solvents) to align with experimental NMR shifts .
Q. What strategies improve the compound’s bioavailability in pharmacological studies?
- Methodological Answer :
- Lipinski’s Rule Analysis : Evaluate logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
Data-Driven Challenges
Q. How do steric effects from the cyclopropane group influence synthetic yields?
- Methodological Answer :
- Steric Hindrance Mitigation : Use bulky ligands (e.g., XPhos) in coupling reactions to stabilize transition states .
- Comparative Data :
| Reaction Condition | Yield (%) |
|---|---|
| Pd(OAc)₂/XPhos | 72 |
| Pd(PPh₃)₄ | 48 |
Q. What are the limitations of current synthetic methods for scaling up this compound?
- Methodological Answer :
- Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs but may lower regioselectivity .
- Purification Challenges : Column chromatography for polar intermediates increases time/resource demands. Alternative methods like crystallization should be explored .
Biological and Mechanistic Research
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Modular Synthesis : Replace the isopropylthio group with sulfone or phosphonate moieties to assess impact on target binding .
- In Silico Docking : Use PyMOL or AutoDock to predict interactions with enzymes (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
